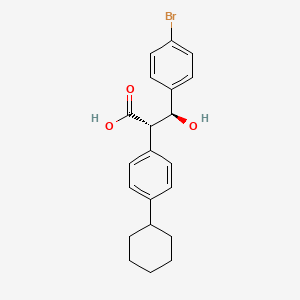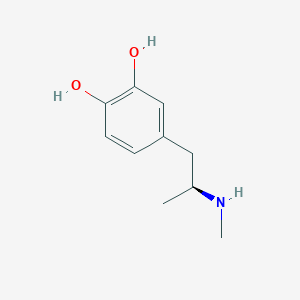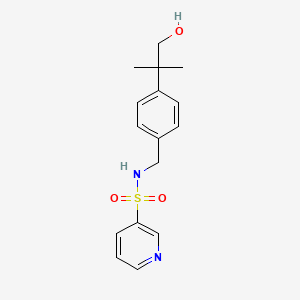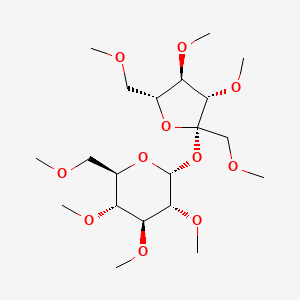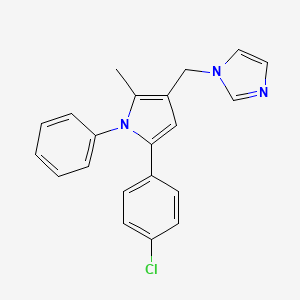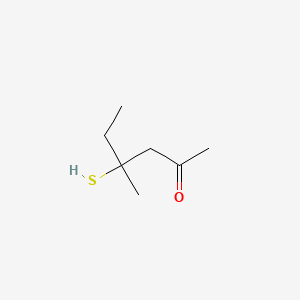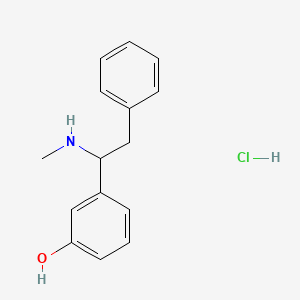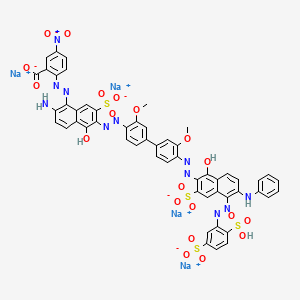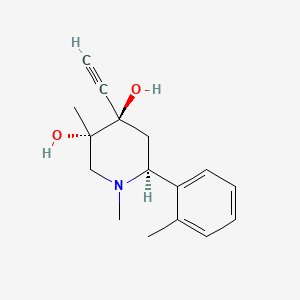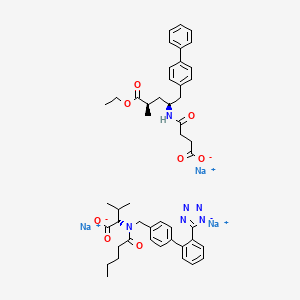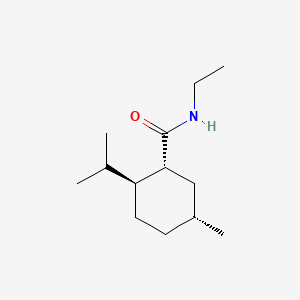
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- involves the reaction of cyclohexanecarboxylic acid with N-ethyl-5-methyl-2-(1-methylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexanemethanol derivatives .
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of amide synthesis and reactivity.
Biology: Investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Explored for its cooling properties in topical formulations and potential therapeutic applications.
Industry: Utilized as a cooling agent in various consumer products, including cosmetics, food, and beverages.
Mecanismo De Acción
The cooling effect of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This interaction triggers a sensation of coolness by activating the TRPM8 receptors, which are responsible for detecting cold temperatures .
Comparación Con Compuestos Similares
Similar Compounds
Menthol: A naturally occurring compound with similar cooling properties.
WS-23: Another synthetic cooling agent with a slightly different chemical structure.
WS-12: A synthetic cooling agent known for its high potency and long-lasting effect.
Uniqueness
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is unique due to its specific stereochemistry, which contributes to its distinct cooling sensation and stability under various conditions. Unlike menthol, it does not have a strong odor, making it more suitable for applications where odor neutrality is desired .
Propiedades
Número CAS |
68489-00-9 |
|---|---|
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
(1R,2S,5R)-N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)/t10-,11+,12-/m1/s1 |
Clave InChI |
VUNOFAIHSALQQH-GRYCIOLGSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
SMILES canónico |
CCNC(=O)C1CC(CCC1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


